N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide typically involves the reaction of 4-chloro-3-nitroaniline with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recycling and waste minimization are also important considerations in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: N-(4-amino-3-nitrophenyl)thiophene-2-carboxamide.
Substitution: N-(4-substituted-3-nitrophenyl)thiophene-2-carboxamide.
Oxidation: Thiophene-2-carboxamide sulfoxide or sulfone.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Industrial Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro and chloro groups play a crucial role in its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide: Known for its diverse applications in medicinal chemistry and material science.
N-(4-chloro-3-nitrophenyl)furan-2-carboxamide: Similar structure but contains a furan ring instead of a thiophene ring.
N-(4-chloro-3-nitrophenyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to furan and pyrrole derivatives. The thiophene ring enhances its stability and makes it suitable for applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-8-4-3-7(6-9(8)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZLIOSIGJZZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354302 |
Source
|
Record name | N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313970-43-3 |
Source
|
Record name | N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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